Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Description
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a 4-chlorophenyl group, and a carboxylate ester group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFVYUDIAQQDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434256 | |
| Record name | methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205805-13-6 | |
| Record name | methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: N-Methylation via Transfer Hydrogenation
Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid.
Step 2: Carboxamide Formation
The methylated intermediate reacts with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide.
Step 3: Grignard Coupling and Cyclization
The carboxamide intermediate undergoes Grignard reaction with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield the target compound.
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Grignard Reagent : Methylmagnesium bromide (1.5 equiv).
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Conditions : Tetrahydrofuran solvent, −10°C, 2 hours.
Industrial-Scale Process Development
Mobele et al. (2006) optimized a pilot-scale synthesis focusing on efficiency and recyclability:
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Key Innovation : Recycling the trans isomer via kinetic epimerization .
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Crystallization Optimization :
Comparative Analysis of Methods
Stereochemical Control and Challenges
The cis configuration of this compound is critical for bioactivity. Challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antihistaminic Properties
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is structurally related to cetirizine, an antihistamine used for treating allergic conditions such as rhinitis and urticaria. Its mechanism involves antagonism of the H1 receptor, which helps alleviate symptoms associated with allergic reactions .
Potential as a Stimulant
Research indicates that (+)-CPCA exhibits stimulant properties similar to those of pethidine. It may influence dopamine pathways, which could be relevant in treating conditions like attention deficit hyperactivity disorder (ADHD) or other cognitive disorders .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Pharmacodynamics : A study published in the Journal of Medicinal Chemistry highlighted the compound's selectivity for certain enzyme isoforms, suggesting potential for targeted therapies in neurological disorders .
- Toxicological Assessments : Evaluations conducted by various toxicological studies have shown that while there are therapeutic potentials, careful consideration is needed regarding its safety profile due to possible stimulant effects .
- Comparative Studies : Research comparing (+)-CPCA with other piperidine derivatives has demonstrated its unique binding affinities and pharmacokinetic properties, making it a candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylpiperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate, also known as (+)-CPCA, is a compound of significant interest in pharmacology due to its unique biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a chlorophenyl substituent. Its molecular formula is CHClNO, and its structure can be represented as follows:
The compound exhibits mixed agonist/antagonist properties at dopamine and norepinephrine receptors, which are crucial in the modulation of neurotransmission. Specifically, it acts as a partial agonist at the dopamine D2 receptor, offering potential utility in treating conditions like cocaine addiction by mimicking some effects of cocaine while also providing antagonistic properties that may reduce the euphoric effects associated with cocaine use .
Pharmacological Effects
- Stimulant Properties : (+)-CPCA has been shown to exhibit stimulant effects similar to cocaine, enhancing locomotion in animal models .
- Antiproliferative Activity : Recent studies indicate that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, demonstrating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the chlorophenyl substitution have been linked to changes in receptor binding affinity and subsequent biological effects. Table 1 summarizes the IC50 values for various analogs:
| Compound Name | IC50 (μM) | Target Cell Line |
|---|---|---|
| (+)-CPCA | 0.69 | HeLa |
| Compound A | 2.29 | HCT-116 |
| Compound B | 11 | HCT-116 |
Case Studies and Research Findings
- Cocaine Addiction : A study highlighted that (+)-CPCA could serve as a potential therapeutic agent for cocaine addiction due to its ability to attenuate cocaine-induced locomotion while retaining some stimulant effects .
- Cancer Research : In a high-throughput screening of compounds against cancer cell lines, several derivatives of this compound were identified with promising antiproliferative activity, suggesting a viable pathway for developing new anticancer therapies .
- Tuberculosis Treatment : Research has also indicated potential antibacterial activity against Mycobacterium tuberculosis, with derivatives showing effective inhibition at concentrations below 10 μM .
Q & A
Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?
Answer: Characterization typically involves:
- NMR Spectroscopy : H and C NMR confirm the structure by identifying proton environments (e.g., aromatic protons from the 4-chlorophenyl group at ~7.3 ppm) and carbon types (e.g., ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]) at m/z 268.12 (calculated for CHClNO) to verify molecular weight .
- X-ray Crystallography : For crystalline samples, SHELX software refines structural parameters (bond angles, torsional conformations) . ORTEP-3 visualizes the 3D arrangement, confirming stereochemistry at the 3- and 4-positions .
Q. What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry at the 3- and 4-positions influence biological activity?
Answer: The (3S,4S)-enantiomer (CAS 214335-16-7) may exhibit distinct interactions with chiral biological targets (e.g., enzymes, receptors). For example:
- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Activity Correlation : Compare binding affinities via molecular docking (AutoDock Vina) against homologs like HIF prolyl-hydroxylase inhibitors (). Activity differences >10-fold between enantiomers suggest stereospecific interactions .
Q. What computational methods predict the compound’s reactivity in synthetic or biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester group’s LUMO may drive hydrolysis under acidic conditions .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., using GROMACS). LogP (~2.5) indicates moderate lipophilicity, favoring passive diffusion .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Answer:
- Refinement with SHELXL : Optimize parameters (e.g., displacement ellipsoids, hydrogen bonding) to resolve discrepancies. For instance, torsional strain in the piperidine ring may arise from steric hindrance between the 1-methyl and 4-chlorophenyl groups .
- Validation Tools : Use PLATON to check for missed symmetry or disorder. Compare experimental data (e.g., CCDC entries) with computational models (Mercury 4.0) .
Methodological Considerations
Data Contradiction Analysis Example :
If NMR and X-ray data conflict (e.g., unexpected dihedral angles in the crystal structure):
Verify sample purity via HPLC (retention time >95%).
Re-examine NMR assignments (e.g., NOESY for spatial proximity).
Re-run crystallography with higher-resolution data (≤0.8 Å).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
